molecular formula C17H30N4O2S B7054187 N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide

N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide

Cat. No.: B7054187
M. Wt: 354.5 g/mol
InChI Key: YKWXFLBFETVWEX-UHFFFAOYSA-N
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Description

N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide is an intricate compound with multifaceted applications in various fields such as chemistry, biology, medicine, and industry. Its complex structure allows for unique interactions and reactions, making it a subject of significant scientific interest.

Properties

IUPAC Name

N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2S/c1-11(2)15-9-16(20-17(19-15)12(3)4)18-10-13-7-6-8-14(13)21-24(5,22)23/h9,11-14,21H,6-8,10H2,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWXFLBFETVWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C(C)C)NCC2CCCC2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide typically involves the following steps:

  • Preparation of 2,6-di(propan-2-yl)pyrimidine-4-amine.

  • Alkylation of this amine with cyclopentylmethyl halide.

  • The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to ensure high yield and purity.

Industrial Production Methods: Scaling up to industrial production involves optimizing the synthetic route to maximize efficiency and minimize cost. This often includes continuous flow reactions, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide can undergo oxidation reactions where the sulfonamide group is modified.

  • Reduction: Reduction reactions typically target the pyrimidine ring or the sulfonamide functional group.

  • Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the methanesulfonyl group.

Common Reagents and Conditions:

  • Oxidation often employs reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction reactions might use agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution reactions often require nucleophiles such as amines or thiols.

Major Products Formed:

  • Oxidation products might include sulfone derivatives.

  • Reduction might yield amines or alcohols depending on the target group.

  • Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It’s particularly valuable in medicinal chemistry for the development of new pharmaceuticals.

Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Applied in the production of fine chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The exact mechanism of action for N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide depends on its application. Generally, it involves:

  • Binding to Molecular Targets: The compound can bind to specific enzymes, receptors, or nucleic acids, influencing their function.

  • Pathway Modulation: By interacting with these targets, the compound can modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

  • N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclohexyl]methanesulfonamide: This compound has a cyclohexyl group instead of cyclopentyl, leading to differences in reactivity and biological activity.

  • N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]methanesulfonamide: Featuring an ethyl group, this compound exhibits different physical and chemical properties.

That’s the lowdown on N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide—impressive molecule, huh?

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